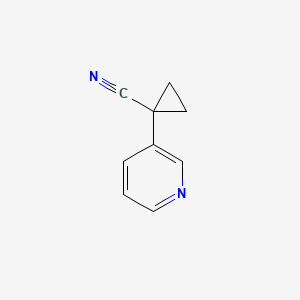

1-(Pyridin-3-yl)cyclopropanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes.

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-yl)cyclopropanecarbonitrile consists of a pyridine ring attached to a cyclopropane ring via a carbonitrile group . The Smiles Code for this compound isN#CC1(CC1)C2=CC=CN=C2 .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds : It's used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through a cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, demonstrating its utility in creating complex organic structures (Demidov et al., 2021).

Study of Molecular Structures : Used in studying molecular structures like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines to understand C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, showing its relevance in crystallography and molecular interaction studies (Lai et al., 2006).

Creation of Hybrid Heterocycles : Involved in forming indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles, highlighting its role in creating structurally novel compounds potentially useful in pharmacology and material science (Muthu et al., 2018).

Development of Antimicrobial and Nematicidal Agents : Key in synthesizing polysubstituted cyclopropane derivatives showing significant antimicrobial activity, demonstrating its application in the development of new bioactive compounds (Banothu et al., 2015).

Inhibitors of SARS CoV-2 RdRp : Azafluorene derivatives, including compounds related to 1-(Pyridin-3-yl)cyclopropanecarbonitrile, have been studied for their potential as inhibitors of SARS CoV-2 RdRp, indicating its relevance in antiviral research (Venkateshan et al., 2020).

Photoluminescent Properties : Studies have explored its role in transition metal-cyanopyridine polymers, which exhibit strong photoluminescent emissions, useful in the field of materials science and photophysics (Chen et al., 2011).

Synthesis of Amino Acid Derivatives : Utilized in synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, showing the compound's application in creating bioactive molecules with potential pharmacological uses (Girgis et al., 2004).

Asymmetric Catalytic Cyclopropanation : Used in the synthesis of chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts for asymmetric cyclopropanation of olefins and diazoacetates, showing its application in catalysis and organic synthesis (Nishiyama et al., 1995).

Safety and Hazards

The safety data sheet for 1-(Pyridin-3-yl)cyclopropanecarbonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-pyridin-3-ylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJPQLOHFBBHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663791 |

Source

|

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170734-10-8 |

Source

|

| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)